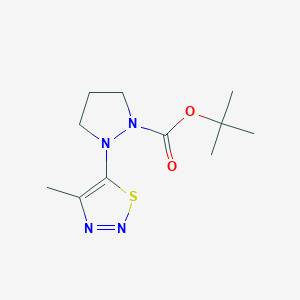
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate plays a significant role in the field of chemical synthesis and medicinal chemistry. It has been used in the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction, showcasing its potential in creating diverse chemical structures (Ghandi, Zarezadeh, & Taheri, 2011). Additionally, derivatives of this compound have demonstrated antimicrobial activity, specifically against Bacillus subtilis and Bacillus proteus, indicating its potential in developing new antimicrobial agents (Wen, Luo, Zhang, Zhao, & Zhou, 2016).
Crystal Engineering and Materials Science
In crystal engineering and materials science, the protonated benzimidazole group, including structures similar to Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, has been identified as a useful synthon. It facilitates the construction of complex crystal lattices through hydrogen bonding and stacking interactions, demonstrating the compound's utility in designing new materials (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).
Anticancer Research
In the realm of anticancer research, benzimidazole derivatives, including those similar to Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, have been explored for their potential as anticancer agents. This is highlighted by studies involving the synthesis of benzimidazole-based Schiff base copper(II) complexes and their evaluation against various cancer cell lines, indicating a promising avenue for developing novel anticancer therapies (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Corrosion Inhibition
Another notable application is in corrosion inhibition. Derivatives of benzimidazoles, like Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, have been studied for their effectiveness in protecting metals like carbon steel from corrosion, especially in acidic environments. This suggests its potential use in industrial applications where corrosion resistance is crucial (Faydy, Rbaa, Lakhrissi, Lakhrissi, Warad, Zarrouk, & Obot, 2019).
properties
IUPAC Name |
propan-2-yl 3-(1H-benzimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-7-12-14-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCGUUKLYBSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)

